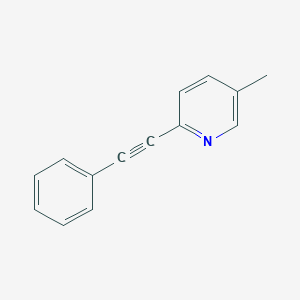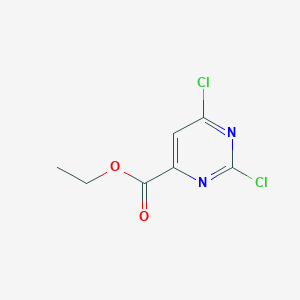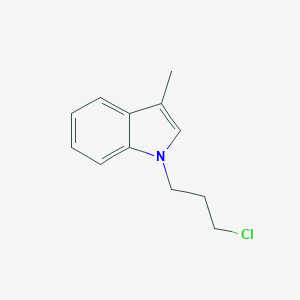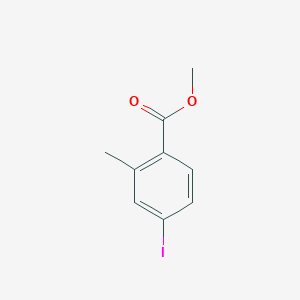
Methyl 4-iodo-2-methylbenzoate
Overview
Description
Methyl 4-iodo-2-methylbenzoate is an organic compound with the molecular formula C₉H₉IO₂. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Methyl 4-iodo-2-methylbenzoate is an organic compound with the formula IC6H4COOCH3 . It is the methyl ester of 4-iodobenzoic acid, or may also be viewed as an iodinated derivative of methyl benzoate
Mode of Action
It’s known that the aryl-iodide functionality of methyl 4-iodobenzoate may undergo coupling reactions . For instance, it can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .
Biochemical Pathways
The compound’s ability to undergo coupling reactions suggests it may interact with various biochemical pathways, particularly those involving aryl-iodide functionalities .
Biochemical Analysis
Biochemical Properties
Methyl 4-iodo-2-methylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for enzymes like cytochrome P450 monooxygenases, which catalyze the hydroxylation of aromatic rings. This interaction is crucial for the biotransformation of the compound, leading to the formation of more polar metabolites that can be easily excreted from the body .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, the compound may induce the expression of detoxifying enzymes, enhancing the cell’s ability to handle oxidative stress . Additionally, it can interfere with cellular proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to a decrease in the production of specific metabolites, affecting cellular pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of various metabolites. These metabolites can have different biological activities, potentially altering the compound’s overall effect on cells. Long-term exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become significant. These effects can include liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. In phase I reactions, the compound can be hydroxylated by cytochrome P450 enzymes, forming hydroxylated metabolites. These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, making them more water-soluble and easier to excrete. The compound’s interaction with these metabolic pathways can influence its overall biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria. This localization can influence its activity and function, as the compound may interact with organelle-specific enzymes or proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Alternatively, it may be directed to the nucleus, where it can affect gene expression by interacting with transcription factors or chromatin modifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodo-2-methylbenzoate can be synthesized through the esterification of 4-iodo-2-methylbenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions for several hours. The reaction mixture is then distilled, and the crude product is purified using silica gel chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as the Sonogashira coupling with alkynes to form substituted alkynes. This reaction typically requires a palladium catalyst and a base.
Reduction Reactions: The compound can be reduced to the corresponding methyl 4-amino-2-methylbenzoate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Sonogashira Coupling: Palladium acetate, copper iodide, and triethylamine in tetrahydrofuran (THF) under an inert atmosphere.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Methyl 4-azido-2-methylbenzoate.
Coupling: Methyl 4-ethynyl-2-methylbenzoate.
Reduction: Methyl 4-amino-2-methylbenzoate.
Scientific Research Applications
Methyl 4-iodo-2-methylbenzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the methyl group at the ortho position.
Methyl 2-iodobenzoate: Iodine atom is at the ortho position instead of the para position.
Methyl 4-bromo-2-methylbenzoate: Bromine atom replaces the iodine atom.
Uniqueness: Methyl 4-iodo-2-methylbenzoate is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the compound’s physical and chemical properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTCFHNIEBPFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571765 | |
| Record name | Methyl 4-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-53-5 | |
| Record name | Benzoic acid, 4-iodo-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


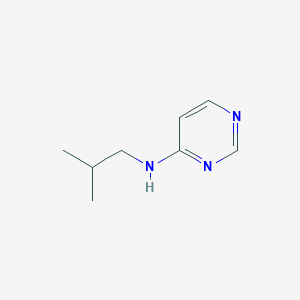




![Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)
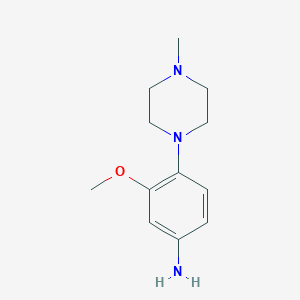
![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)

